molecular formula C7H7NO4S B1374281 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid CAS No. 1357247-55-2

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid

Cat. No.: B1374281
CAS No.: 1357247-55-2
M. Wt: 201.2 g/mol
InChI Key: QJFUSYNFWLGJIO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen and sulfur atoms. The official IUPAC name for this compound is 2-ethoxycarbonyl-1,3-thiazole-5-carboxylic acid, which accurately reflects the positioning of functional groups around the five-membered heterocyclic ring. The Chemical Abstracts Service has assigned this compound the registry number 1357247-55-2, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C7H7NO4S indicates the presence of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 201.20 grams per mole. The compound possesses multiple synonymous names in chemical literature, including 2,5-Thiazoledicarboxylic acid, 2-ethyl ester, and 2-(ethoxycarbonyl)-1,3-thiazole-5-carboxylic acid, which reflect different approaches to describing the same molecular structure.

The structural representation using Simplified Molecular Input Line Entry System notation is CCOC(=O)C1=NC=C(S1)C(=O)O, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier key QJFUSYNFWLGJIO-UHFFFAOYSA-N serves as a unique hash code derived from the complete structural information, enabling precise identification across various chemical databases. The compound is catalogued in PubChem under the identifier CID 66714979, facilitating access to comprehensive chemical information and related research data.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is characterized by a planar thiazole ring system with specific spatial arrangements of the ethoxycarbonyl and carboxylic acid substituents. The thiazole ring adopts a nearly planar configuration due to the aromatic character imparted by the delocalized π-electron system involving the nitrogen and sulfur heteroatoms. The International Chemical Identifier string InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-3-4(13-5)6(9)10/h3H,2H2,1H3,(H,9,10) provides detailed connectivity information revealing the specific bonding patterns within the molecule.

Crystallographic analysis of related thiazole carboxylic acid derivatives provides insights into the probable solid-state structure of this compound. Studies of similar thiazole derivatives, such as 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, demonstrate that these compounds typically crystallize in monoclinic space groups with characteristic hydrogen bonding patterns. The crystal structure of the trifluoromethyl analog shows molecules linked by oxygen-hydrogen to nitrogen and carbon-hydrogen to oxygen hydrogen bonds, forming extended chain structures. These crystallographic features suggest that this compound likely exhibits similar intermolecular interactions through its carboxylic acid functionality.

The compound exhibits predicted collision cross-section values that provide information about its three-dimensional structure in the gas phase. Computational analysis suggests various molecular ion adducts with specific mass-to-charge ratios and predicted collision cross-section areas, indicating the molecular volume and shape characteristics that influence its analytical detection and separation properties. The ethoxycarbonyl group introduces conformational flexibility through rotation around the carbon-oxygen ester bond, potentially allowing multiple conformational states in solution and solid phases.

Comparative Structural Analysis with Related Thiazole Derivatives

Comparative analysis of this compound with related thiazole derivatives reveals distinctive structural features that influence chemical properties and reactivity patterns. The parent compound thiazole-5-carboxylic acid possesses the molecular formula C4H3NO2S with a molecular weight of 129.137 grams per mole, representing the basic structural framework without additional substituents. This fundamental structure provides the foundation for understanding how additional functional groups modify the overall molecular properties.

The structural comparison with 2-ethoxy-1,3-thiazole-5-carboxylic acid, which has the molecular formula C6H7NO3S, demonstrates the impact of different substitution patterns on molecular properties. This compound differs by having an ethoxy group directly attached to the thiazole nitrogen rather than an ethoxycarbonyl group at the 2-position, resulting in a lower molecular weight of 173.02 grams per mole compared to the target compound. The different substitution pattern affects the electronic distribution within the ring system and consequently influences chemical reactivity and physical properties.

Analysis of 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid provides insights into the effects of electron-withdrawing substituents on thiazole ring systems. This compound, with molecular formula C6H4F3NO2S and molecular weight 211.162 grams per mole, demonstrates how trifluoromethyl substitution significantly alters electronic properties compared to the ethoxycarbonyl group. The crystallographic data for this compound shows a monoclinic crystal system with space group P21/c, unit cell parameters of a = 4.961 Å, b = 15.682 Å, c = 10.632 Å, and β = 90.35°.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Distinguishing Features
This compound C7H7NO4S 201.20 1357247-55-2 Dual carboxylic functionality with ethyl ester
Thiazole-5-carboxylic acid C4H3NO2S 129.137 14527-41-4 Basic thiazole carboxylic acid structure
2-Ethoxy-1,3-thiazole-5-carboxylic acid C6H7NO3S 173.02 Not specified Ethoxy substitution at nitrogen position
2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid C6H4F3NO2S 211.162 117724-63-7 Trifluoromethyl electron-withdrawing group
2-(Ethoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid C8H9NO4S 215.02 Not specified Additional methyl substitution with position variation

The structural diversity within this family of compounds demonstrates the versatility of the thiazole scaffold for chemical modification. The presence of both electron-donating and electron-withdrawing substituents across different positions of the thiazole ring creates opportunities for fine-tuning molecular properties for specific applications. The ethoxycarbonyl group in the target compound provides a balance between electronic effects and steric considerations, contributing to its potential utility as a synthetic intermediate and building block for more complex molecular architectures.

Properties

IUPAC Name

2-ethoxycarbonyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(11)5-8-3-4(13-5)6(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFUSYNFWLGJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357247-55-2
Record name 2-(ethoxycarbonyl)-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Preparation via Dihalomethylthiazole Intermediates and Oxidation

One classical and well-documented method involves the conversion of dihalomethyl-substituted thiazoles to thiazole aldehydes, followed by oxidation to the corresponding carboxylic acid.

  • Step 1: Formation of Dihalomethylthiazole
    Starting from appropriately substituted thiazole precursors, dihalomethyl groups (e.g., dichloromethyl) are introduced. These intermediates are then converted to thiazole aldehydes by controlled hydrolysis or reduction.

  • Step 2: Oxidation to Carboxylic Acid
    The thiazole aldehyde is oxidized in situ using a mixture of nitric acid and sulfuric acid. Optimal yields (>85%) are achieved when sulfuric acid is present in the oxidizing mixture at about 0.1–3 moles per mole of nitric acid, with nitric acid used in 1–4 moles per mole of aldehyde.
    The oxidation is typically carried out at moderate temperatures (50–120 °C, preferably 65–90 °C) over 3–5 hours. Reaction pressure can be atmospheric or elevated (40–60 psi) to accelerate the process.
    The product, 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid, is obtained as the free acid and can be precipitated by adjusting the pH to 1.5–2.5 to minimize solubility and facilitate isolation.

  • Reaction Conditions Summary:

Step Conditions Notes
Aldehyde formation Hydrolysis at 50–120 °C, 40–60 psi Reaction time 3–5 hours
Oxidation HNO3/H2SO4 mixture, 65–90 °C Yields >85%, pH adjusted for precipitation

This method is advantageous for its relatively high yield and the ability to carry out oxidation in situ without isolating intermediates, improving operational efficiency.

Synthesis via α-Bromination of β-Ethoxyacrylate and Thiourea Cyclization

A more recent and efficient synthetic route involves the α-bromination of ethyl β-ethoxyacrylate followed by ring closure with thiourea to form the thiazole ring bearing the ethoxycarbonyl group.

  • Step 1: α-Bromination
    Ethyl β-ethoxyacrylate is selectively brominated at the α-position using N-bromosuccinimide (NBS) or similar brominating agents under mild conditions, avoiding side reactions such as N-bromination or aromatic bromination.

  • Step 2: One-Pot Thiazole Formation
    The α-brominated intermediate is treated with thiourea in a mixture of dioxane and water, followed by heating to promote cyclization, yielding ethyl 2-aminothiazole-5-carboxylate derivatives in excellent yields (up to 95%).

  • Step 3: Ester Hydrolysis (if required)
    The ethyl ester group can be hydrolyzed under acidic or basic conditions to obtain the free carboxylic acid.

  • Advantages:
    This method avoids the use of sensitive organometallic reagents (e.g., n-BuLi, NaH), protection/deprotection steps, and is amenable to scale-up. It also provides high overall yields and operational simplicity.

  • Representative Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
α-Bromination NBS, mild conditions ~74 Selective α-bromination
Cyclization Thiourea, dioxane/water, heating ~95 One-pot procedure
Hydrolysis (optional) Acid/base hydrolysis Variable To obtain free acid

This approach has been successfully applied in the synthesis of biologically active thiazole derivatives, including pharmaceutical intermediates.

Cyclization of Active Methylene Isocyanides with α-Oxodithioesters

Another expedient synthetic route involves the base-induced cyclization of active methylene isocyanides with α-oxodithioesters to generate ethoxycarbonyl-substituted thiazoles.

  • Mechanism Overview:

    • Deprotonation of active methylene isocyanides by bases such as KOH or DBU forms stabilized anions.
    • These anions nucleophilically attack the thiocarbonyl group of α-oxodithioesters, leading to intermediate formation and elimination of methanethiolate.
    • Subsequent proton abstraction and cyclization yield the thiazole ring with retention of the ethyl carboxylate group.
  • Key Features:
    This method is notable for its mild conditions and the ability to retain the ethoxycarbonyl functionality directly on the thiazole ring.

  • Reaction Summary:

Reagents Base Conditions Notes
Active methylene isocyanide + α-oxodithioester KOH/DBU Room temperature to mild heating Efficient cyclization, retention of ester group

This method offers a novel approach to accessing ethoxycarbonyl-substituted thiazoles, expanding the toolbox for thiazole synthesis.

Preparation of 2-Amino-Thiazole-5-Carboxylic Acid Derivatives via Amide Coupling

For derivatives related to this compound, amide formation from thiazole carboxylic acid chlorides and substituted anilines is a common step.

  • Key Steps:

    • Conversion of the thiazole carboxylic acid to the acid chloride (often with thionyl chloride or oxalyl chloride).
    • Reaction with substituted anilines in the presence of a base to form amide derivatives.
    • Removal of protecting groups if present.
  • Improvements:
    Recent methods have optimized the synthesis by employing protected thioureas and chloro carbonyl compounds, improving yield and selectivity for pharmaceutical intermediates.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yield (%)
Dihalomethylthiazole oxidation Dihalomethylthiazole → Aldehyde → HNO3/H2SO4 oxidation, 65–90 °C High yield, in situ oxidation, scalable >85
α-Bromination of β-ethoxyacrylate + thiourea NBS bromination, thiourea cyclization, dioxane/water Mild conditions, no sensitive reagents, scalable 74 (bromination), 95 (cyclization)
Cyclization of active methylene isocyanides KOH/DBU base, α-oxodithioesters Mild, direct ester retention Not specified
Amide coupling from acid chlorides Acid chloride + anilines, base Useful for derivatives, pharmaceutical relevance Variable

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Building Block for Synthesis : 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid serves as an essential intermediate in the synthesis of various bioactive compounds, including anti-cancer agents. Its structural characteristics allow for modifications that enhance pharmacological properties .
    • Case Study on Anticancer Drugs : The synthesis of 2-aminothiazole derivatives has been linked to the development of dasatinib, an anti-cancer drug used for treating chronic myelogenous leukemia (CML). This demonstrates the compound's utility in creating therapeutic agents with targeted actions .
  • Biological Activity :
    • Research indicates that thiazole derivatives exhibit anti-bacterial, anti-fungal, and anti-inflammatory properties. For instance, thiazole-pyridine hybrids have shown promising results in anti-breast cancer efficacy, outperforming standard treatments like 5-fluorouracil .

Agrochemical Applications

  • Pesticide Development :
    • Compounds similar to this compound have been evaluated for their potential as agrochemicals. Their ability to inhibit specific biological pathways in pests makes them candidates for developing new pesticides that are effective yet environmentally friendly.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with biological targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the ethoxycarbonyl and carboxylic acid groups can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Ethoxycarbonyl vs. Pyridinyl/Phenyl Substituents
  • Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate (): The 4-pyridinyl group introduces aromaticity and hydrogen-bonding capability, enhancing interactions with biological targets.
  • 4-Methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid (): The trifluoromethylphenyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to the ethoxycarbonyl analog. This enhances ionization under physiological conditions, affecting bioavailability .
Ethoxycarbonyl vs. Amino-Protected Groups
  • 2-(Boc-amino)thiazole-5-carboxylic acid (): The tert-butoxycarbonyl (Boc) group protects the amine, enabling selective deprotection during synthesis. Unlike the ethoxycarbonyl ester, Boc groups are stable under basic conditions but cleaved under acidic conditions, offering orthogonal reactivity .
Ethoxycarbonyl vs. Halogenated/Hydroxylated Derivatives
  • Ethyl 2-(2-chlorophenyl)-4-hydroxy-thiazole-5-carboxylate (): The chloro and hydroxyl groups introduce steric hindrance and hydrogen-bonding capacity. The hydroxyl group increases polarity, reducing lipophilicity (logP ~1.5) compared to the ethoxycarbonyl analog (logP ~2.2) .

Stability and Degradation

  • Ester Hydrolysis : The ethoxycarbonyl group is prone to hydrolysis under acidic or basic conditions, forming 2-carboxy-thiazole-5-carboxylic acid. This contrasts with trifluoromethylphenyl analogs (), which resist hydrolysis due to the stability of the C–F bond .
  • Degradation Products : Analogous to febuxostat derivatives (), ethoxycarbonyl thiazoles may degrade to carboxylic acids or dimerize under oxidative conditions, necessitating stability studies for pharmaceutical formulations .

Comparative Data Table

Compound Name Substituents (Position 2/5) Molecular Weight Key Properties/Applications References
2-(Ethoxycarbonyl)thiazole-5-carboxylic acid Ethoxycarbonyl / COOH 215.22 Prodrug intermediate, moderate logP
4-Methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid CF3Ph / COOH 301.26 Antifungal, high acidity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl / COOEt 262.30 Kinase inhibition, improved solubility
2-(Boc-amino)thiazole-5-carboxylic acid Boc-NH / COOH 258.26 Protected amine, synthetic versatility
Ethyl 2-(2-chlorophenyl)-4-hydroxy-thiazole-5-carboxylate 2-ClPh, 4-OH / COOEt 283.73 Hydrogen-bonding, reduced lipophilicity

Biological Activity

2-(Ethoxycarbonyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

C7H9N1O4S\text{C}_7\text{H}_9\text{N}_1\text{O}_4\text{S}

This structure features an ethoxycarbonyl group and a carboxylic acid moiety attached to a thiazole ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may inhibit specific enzymes or receptors involved in critical metabolic pathways, leading to therapeutic effects. For example, thiazole derivatives have been shown to modulate the activity of kinases and other proteins associated with cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HepG-2 hepatocellular carcinoma cells and A549 lung adenocarcinoma cells, with IC50 values indicating significant inhibition of cell growth .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of thiazole derivatives, this compound was tested for its effects on HepG-2 cells. The MTT assay revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity. The study suggested that further modification of the thiazole structure could enhance its antimicrobial potency.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound25S. aureus: 32
E. coli: 64
Thiazole Derivative A30S. aureus: 16
E. coli: 32
Thiazole Derivative B20S. aureus: 64
E. coli: 128

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Ethoxycarbonyl)thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., aminothiazolones) with sodium acetate and acetic acid, as demonstrated in the synthesis of structurally similar thiazole-5-carboxylic acid derivatives . For esterification steps, ethyl esters of thiazole carboxylic acids (e.g., 2-chloro-4-(4-trifluoromethylphenyl)thiazole-5-carboxylic acid ethyl ester) are often synthesized under alkaline conditions, with yields influenced by stoichiometric ratios and solvent selection . Optimization may require monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reflux duration (3–5 hours) to minimize byproducts .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming substituent positions on the thiazole ring and verifying ethoxycarbonyl group integrity .
  • High-Performance Liquid Chromatography (HPLC) : Critical for purity assessment, especially when identifying impurities like 2-(3-(ethoxycarbonyl)-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid, a known byproduct in related syntheses .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (187.22 g/mol for the core structure) and detects fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies should include:

  • pH-dependent hydrolysis : Test aqueous solutions at pH 2–10, monitoring ester group cleavage via HPLC .
  • Thermal degradation : Heat samples to 40–60°C and analyze degradation products (e.g., free carboxylic acid) using FTIR for carbonyl group tracking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s potential as a xanthine oxidase inhibitor?

  • Methodological Answer :

  • Analog synthesis : Modify the ethoxycarbonyl group to methyl or propyl esters and compare inhibitory activity using in vitro enzyme assays .
  • Computational docking : Use molecular modeling tools (e.g., AutoDock Vina) to predict binding affinities to xanthine oxidase’s active site, focusing on interactions with the thiazole ring’s electron-rich regions .
  • Data interpretation : Correlate IC₅₀ values with substituent electronegativity and steric bulk to identify optimal R-group configurations .

Q. What strategies resolve low yields during esterification of thiazole-5-carboxylic acid intermediates?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance reactivity of the carboxylic acid with ethanol .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce side reactions, as demonstrated in ethyl ester syntheses .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products and adjust reaction conditions (e.g., anhydrous ethanol, inert atmosphere) .

Q. How can researchers address discrepancies in purity assessments between NMR and HPLC data?

  • Methodological Answer :

  • Cross-validation : Confirm NMR integration ratios align with HPLC peak areas. Discrepancies may arise from non-UV-active impurities (e.g., inorganic salts) .
  • Orthogonal methods : Supplement with elemental analysis (C, H, N) and compare theoretical vs. experimental values for the molecular formula (C₇H₉NO₃S) .

Contradictions and Limitations

  • Synthetic yields : reports moderate yields via acetic acid reflux, while highlights variability in esterification steps, suggesting solvent and catalyst choices significantly impact outcomes .
  • Biological activity : identifies thiazole-5-carboxylic acids as xanthine oxidase inhibitors, but specific data for the ethoxycarbonyl variant remain unexplored, necessitating further SAR studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethoxycarbonyl)thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Ethoxycarbonyl)thiazole-5-carboxylic acid

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